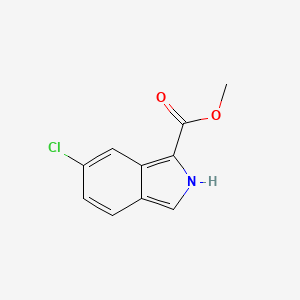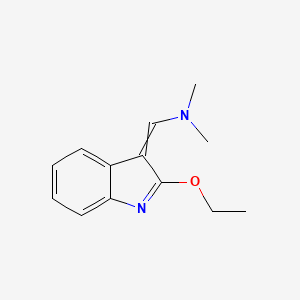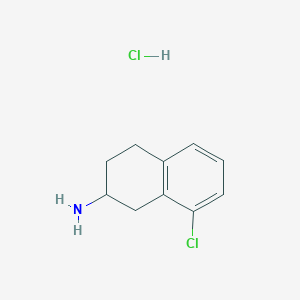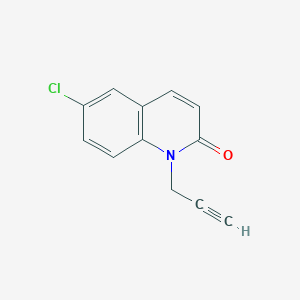
1,2-Di(pyridin-3-yl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di(pyridin-3-yl)ethane-1,2-diol is an organic compound with the molecular formula C12H12N2O2 It consists of two pyridine rings attached to an ethane-1,2-diol backbone
Preparation Methods
1,2-Di(pyridin-3-yl)ethane-1,2-diol can be synthesized through several methods. One common synthetic route involves the reaction of 2-pyridinecarboxaldehyde with 2-pyridinemethanol at elevated temperatures without the use of a catalyst or solvent . The reaction typically occurs at 140°C and results in the formation of the desired compound, which can be further purified using standard techniques such as recrystallization.
Chemical Reactions Analysis
1,2-Di(pyridin-3-yl)ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of diketones, while reduction can yield alcohol derivatives .
Scientific Research Applications
1,2-Di(pyridin-3-yl)ethane-1,2-diol has several scientific research applications. In chemistry, it is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs). In biology and medicine, the compound is studied for its potential as a building block for pharmaceuticals and as a probe for studying biological systems . Additionally, it is used in the development of new materials with unique optical and electronic properties .
Mechanism of Action
The mechanism of action of 1,2-Di(pyridin-3-yl)ethane-1,2-diol involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence its reactivity and properties. These complexes can participate in catalytic reactions, electron transfer processes, and other biochemical pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
1,2-Di(pyridin-3-yl)ethane-1,2-diol can be compared with other similar compounds, such as 1,2-Di(pyridin-2-yl)ethane-1,2-diol and 1,2-Di(pyridin-4-yl)ethane-1,2-diol. These compounds share a similar ethane-1,2-diol backbone but differ in the position of the pyridine rings. The differences in structure can lead to variations in their chemical reactivity, stability, and applications . For example, 1,2-Di(pyridin-2-yl)ethane-1,2-diol may exhibit different coordination behavior with metal ions compared to this compound .
Properties
CAS No. |
41668-21-7 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1,2-dipyridin-3-ylethane-1,2-diol |
InChI |
InChI=1S/C12H12N2O2/c15-11(9-3-1-5-13-7-9)12(16)10-4-2-6-14-8-10/h1-8,11-12,15-16H |
InChI Key |
CVSZZXVWYURZNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(C(C2=CN=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


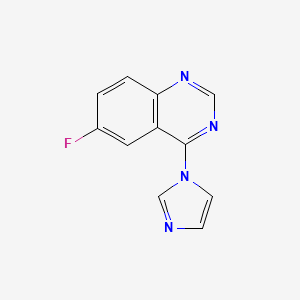

![Furo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B11890712.png)


![2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol](/img/structure/B11890733.png)
